PRT4165: A Technical Guide to its Mechanism of Action as a PRC1 E3 Ligase Inhibitor
PRT4165: A Technical Guide to its Mechanism of Action as a PRC1 E3 Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRT4165 is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of the Polycomb Repressive Complex 1 (PRC1).[1][2] By specifically inhibiting the RING1A and RNF2 (also known as RING1B) components of PRC1, PRT4165 effectively blocks the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a critical epigenetic mark for transcriptional repression and DNA damage response.[2][3][4] This guide provides a detailed overview of PRT4165's mechanism of action, summarizing its effects on cellular pathways, presenting its inhibitory profile in quantitative terms, and detailing the experimental protocols used to elucidate its function.
Introduction: The Role of Polycomb Repressive Complex 1 (PRC1)
Polycomb group (PcG) proteins are essential epigenetic regulators that form multi-protein complexes to control gene expression, particularly during development and cell differentiation.[5] They are broadly categorized into two main complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2.[5] PRC1's primary catalytic activity is the monoubiquitylation of histone H2A on lysine 119 (H2AK119ub1). This modification is associated with the compaction of chromatin, leading to the silencing of target genes.[5]
The core E3 ubiquitin ligase activity of PRC1 resides in the RING domain-containing proteins, primarily RING1A and RNF2/RING1B, which often form heterodimers with BMI1.[5] Beyond gene silencing, PRC1-mediated H2A ubiquitylation is a crucial early event in the DNA Damage Response (DDR) pathway, facilitating the recruitment of downstream repair factors to sites of DNA double-strand breaks (DSBs).[2] Given its central role in cancer-related pathways like gene silencing and DNA repair, the E3 ligase activity of PRC1 has emerged as a promising target for therapeutic intervention.[2][4]
Core Mechanism of Action of PRT4165
PRT4165 functions as a potent and direct inhibitor of the E3 ubiquitin ligase activity of PRC1.[2][3] In vitro assays have confirmed that PRT4165 inhibits both RING1A and RNF2, the paralogues that constitute the catalytic core of PRC1 complexes.[2][3][4] Its inhibitory action prevents the transfer of ubiquitin to its substrate, histone H2A.[6]
The primary molecular consequence of PRT4165 activity is the dramatic reduction of global H2A monoubiquitylation levels within cells.[3] This inhibition disrupts the canonical function of PRC1 in maintaining a repressive chromatin state and initiating the ubiquitin-dependent signaling cascade at sites of DNA damage.[2]
Caption: PRT4165 inhibits the RING1A/RNF2 E3 ligase activity of the PRC1 complex.
Downstream Cellular Effects
Impairment of the DNA Damage Response (DDR)
A critical function of PRC1 is its role in the response to DNA double-strand breaks (DSBs). Following a DSB, PRC1-mediated H2A ubiquitylation is required for the subsequent recruitment and retention of downstream DDR factors, including RNF8 and RNF168, which build further ubiquitin chains.[2][3] This ubiquitylation cascade is essential for signaling the damage and recruiting repair proteins like 53BP1 and BRCA1.
PRT4165 disrupts this pathway at a crucial early step. By inhibiting PRC1, it prevents the initial H2A monoubiquitylation, which in turn blocks the accumulation of all detectable ubiquitin at DSB sites.[2][4][7] This leads to a failure in retaining key DDR proteins in foci around the break, ultimately resulting in delayed or impaired DSB repair.[2][3] A consequence of this unrepaired damage is the observed increase in γ-H2AX levels, a marker for DNA DSBs, after prolonged exposure to the inhibitor.[3]
Caption: PRT4165 blocks the DNA damage response by inhibiting PRC1-mediated H2A ubiquitylation.
Cell Cycle Arrest
By interfering with the DNA damage repair process, PRT4165 causes an accumulation of unrepaired DNA lesions. This triggers cell cycle checkpoints, leading to an arrest in the G2/M phase.[3] Studies in U2OS cells have shown that treating with increasing concentrations of PRT4165 leads to a corresponding increase in the number of cells in G2/M.[7]
Other Reported Effects
-
Topoisomerase 2α (Top2α) Regulation : PRT4165 has been shown to prevent the Bmi1/Ring1A-mediated ubiquitination and subsequent degradation of Top2α.[6]
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Signaling Pathway Modulation : In leukemia cells, PRT4165 treatment suppressed cell growth and led to the downregulation of proteins in the NOTCH signaling pathway.
-
Stem Cell Differentiation : By inhibiting RING1B, PRT4165 treatment of human embryonic stem cells was found to promote neuroectodermal differentiation.
Quantitative Data Summary
The inhibitory potency and cellular effects of PRT4165 have been quantified in various assays.
Table 1: Inhibitory Activity of PRT4165
| Target | Assay Type | IC50 | Reference(s) |
|---|
| Bmi1/Ring1A | Cell-free self-ubiquitination | 3.9 µM |[6][7] |
Table 2: Cellular Effects of PRT4165
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Unspecified | 50 µM | 60 min | Dramatic reduction in total ubiquitylated H2A. | [3] |
| Unspecified | 50 µM | 30-60 min | Increased levels of γ-H2AX. | [3] |
| HeLa | 50 µM | 5 hours | Inhibition of Bmi1-FLAG ubiquitination. | [7] |
| U2OS | Increasing conc. | Not Specified | Increased proportion of cells in G2/M phase. |[7] |
Experimental Protocols
In Vitro E3 Ubiquitin Ligase Activity Assay
This protocol is designed to measure the direct inhibitory effect of PRT4165 on the ubiquitylation of histone H2A by a PRC1 complex.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant E3 ligase complex (e.g., BMI1/RNF2)
-
Substrate: Recombinant Histone H2A
-
Human recombinant Ubiquitin
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
PRT4165 stock solution in DMSO
-
4x SDS-PAGE loading buffer
-
Anti-Histone H2A antibody, Anti-ubiquitin antibody
Procedure:
-
Prepare a master mix containing Assay Buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.
-
Aliquot the master mix into reaction tubes.
-
Add PRT4165 (or DMSO as a vehicle control) to the tubes at various final concentrations. Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the substrate (Histone H2A) and the E3 ligase complex (BMI1/RNF2).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE on a 4-20% Tris-glycine gel.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-Histone H2A antibody to detect the unmodified H2A and the ubiquitylated, higher molecular weight species (H2A-Ub). The reduction in the H2A-Ub band indicates inhibition.
Caption: Workflow for an in vitro E3 Ubiquitin Ligase Assay to test PRT4165 activity.
Cellular Histone H2A Ubiquitylation Assay
This protocol assesses the ability of PRT4165 to inhibit H2A ubiquitylation in a cellular context.
Materials:
-
HeLa or U2OS cells
-
Complete cell culture medium
-
PRT4165 stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Histone acid extraction buffer
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents as described above
-
Primary antibody: Anti-ubiquityl-Histone H2A (H2AK119ub1)
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with PRT4165 at the desired concentration (e.g., 50 µM) or with DMSO vehicle control for the specified time (e.g., 1-5 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and perform a histone acid extraction to enrich for histone proteins.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Normalize the protein amounts, add SDS-PAGE loading buffer, and boil for 5 minutes.
-
Resolve 15-20 µg of histone extract per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and perform a Western blot using an antibody specific for H2AK119ub1.
-
Use an antibody against total Histone H3 or H2A as a loading control.
-
Image the blot and quantify the reduction in the H2AK119ub1 signal relative to the loading control.
Compound Properties
Table 3: Chemical and Physical Properties of PRT4165
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-(3-pyridinylmethylene)-1H-indene-1,3(2H)-dione | [6] |
| Synonyms | NSC600157 | [3] |
| CAS Number | 31083-55-3 | [6] |
| Molecular Formula | C15H9NO2 | [6] |
| Molecular Weight | 235.24 g/mol | [6] |
| Appearance | Yellow solid | |
| Purity | ≥98% (HPLC) | [6] |
| Solubility | DMSO (up to 25 mg/mL or 100 mM) |[6] |
Conclusion
PRT4165 is a valuable chemical probe for studying the biological roles of PRC1. Its well-defined mechanism as a direct inhibitor of the RING1A/RNF2 E3 ligase activity provides a powerful tool to investigate the downstream consequences of abrogating H2A ubiquitylation.[2] The cellular effects, including the disruption of the DNA damage response and induction of G2/M cell cycle arrest, highlight the critical functions of PRC1 in maintaining genomic integrity.[3][7] This guide provides the foundational technical information for researchers employing PRT4165 to further explore the multifaceted functions of Polycomb group proteins in both normal physiology and disease states such as cancer.
References
- 1. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of polycomb repressive complex 1 inhibits ubiquitin signaling at DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PRT-4165 | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. focusbiomolecules.com [focusbiomolecules.com]
